2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone
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Overview
Description
2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C7H8ClNO and a molecular weight of 157.6 g/mol . It is a biochemical used primarily in proteomics research . The compound features a pyrrole ring substituted with a methyl group and a chloroacetyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone typically involves the reaction of 1-methylpyrrole with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyrrole derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl and chloro groups. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This makes it a valuable tool in studying enzyme function and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrrol-2-yl)ethanone: Similar structure but lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-acetylpyrrole: Another pyrrole derivative with an acetyl group at the 2-position, used in different synthetic applications.
Uniqueness
2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both a chloro and a methyl group on the pyrrole ring, which enhances its reactivity and versatility in synthetic chemistry. The chloro group makes it a good candidate for nucleophilic substitution reactions, while the methyl group provides steric hindrance that can influence the compound’s reactivity and selectivity in various reactions.
Properties
IUPAC Name |
2-chloro-1-(1-methylpyrrol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQMYTRZOPIVAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368861 |
Source
|
Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126624-55-3 |
Source
|
Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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